molecular formula C7H8AsNO4 B14738377 4-Amino-3-(dihydroxyarsanyl)benzoic acid CAS No. 5410-92-4

4-Amino-3-(dihydroxyarsanyl)benzoic acid

Cat. No.: B14738377
CAS No.: 5410-92-4
M. Wt: 245.06 g/mol
InChI Key: DKHAFXDOTUSZHQ-UHFFFAOYSA-N
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Description

4-Amino-3-substituted benzoic acids are a class of aromatic carboxylic acids characterized by an amino group at the para position (C4) and diverse substituents at the meta position (C3) of the benzene ring. These structural variations significantly influence their physicochemical properties, biological activities, and applications in pharmaceuticals, biosensing, and chemical synthesis. This article focuses on comparing these analogs, including 4-amino-3-(palmitoylamino)benzoic acid, 4-amino-3-(trifluoromethyl)benzoic acid, and others, based on synthesis, structural features, and biological activities.

Properties

CAS No.

5410-92-4

Molecular Formula

C7H8AsNO4

Molecular Weight

245.06 g/mol

IUPAC Name

4-amino-3-dihydroxyarsanylbenzoic acid

InChI

InChI=1S/C7H8AsNO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,9H2,(H,10,11)

InChI Key

DKHAFXDOTUSZHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[As](O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(dihydroxyarsanyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 3-hydroxybenzoic acid, followed by reduction to form 3-amino-4-hydroxybenzoic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by the arsenic trioxide reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in specialized reactors to handle the hazardous nature of arsenic compounds .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(dihydroxyarsanyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-3-(dihydroxyarsanyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-(dihydroxyarsanyl)benzoic acid involves its interaction with specific molecular targets. The dihydroxyarsanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This interaction disrupts cellular processes and can result in cytotoxic effects. The compound also affects signaling pathways by modulating the activity of key enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Amino-3-(Palmitoylamino)benzoic Acid

  • Structure: Features a long-chain palmitoylamino group (-NH-CO-C15H31) at C3 .
  • Biological Activity: Exhibits antinociceptive (pain-relieving) properties in mice, though less potent than its analog N-(4-Methoxy-2-nitrophenyl)hexadecanamide .
  • Synthesis : Derived from palmitic acid via coupling reactions with benzoic acid precursors .

4-Amino-3-(Trifluoromethyl)benzoic Acid

  • Structure : Contains a trifluoromethyl (-CF3) group at C3, enhancing lipophilicity and metabolic stability .
  • Physicochemical Properties :
    • Melting Point: 212–215°C .
    • Molecular Weight: 205.14 g/mol .
  • Applications : Used as a building block in pharmaceutical synthesis, leveraging the electron-withdrawing nature of CF3 to modulate reactivity .

4-Amino-3-(Trifluoromethoxy)benzoic Acid

  • Structure : Substituted with a trifluoromethoxy (-OCF3) group at C3 .
  • Properties :
    • Molecular Weight: 221.13 g/mol .
    • Purity: 95%, commonly stored in amber glass to prevent photodegradation .
  • Synthetic Utility : The trifluoromethoxy group improves resistance to enzymatic cleavage, making it valuable in drug design .

4-Amino-3-Isopropylbenzoic Acid

  • Structure : Bears an isopropyl (-CH(CH3)2) group at C3 .
  • Synthesis : Produced via hydrolysis of methyl esters, with a reported yield of 97% using optimized solid-phase methods .
  • Applications : Serves as an intermediate in peptide synthesis and material science .

4-Amino-3-(Naphthalen-2-ylmethoxy)benzoic Acid

  • Structure : Features a naphthalene-derived methoxy group at C3 .
  • Synthesis : Achieved via nucleophilic substitution reactions, yielding 84% purity after crystallization .
  • Use : Explored in fluorescence-based biosensors due to its aromatic bulk, which enhances binding affinity to hydrophobic pockets .

Data Tables

Table 1. Physicochemical Properties of Selected Derivatives

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
4-Amino-3-(palmitoylamino)benzoic acid Palmitoylamino 449.61 Not reported Antinociceptive (moderate)
4-Amino-3-(trifluoromethyl)benzoic acid Trifluoromethyl 205.14 212–215 Synthetic intermediate
4-Amino-3-(trifluoromethoxy)benzoic acid Trifluoromethoxy 221.13 Not reported Drug design
4-Amino-3-isopropylbenzoic acid Isopropyl 179.22 Not reported Peptide synthesis

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